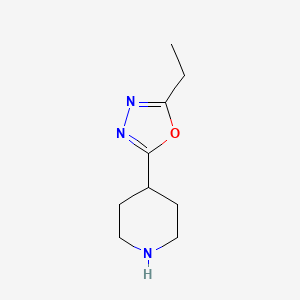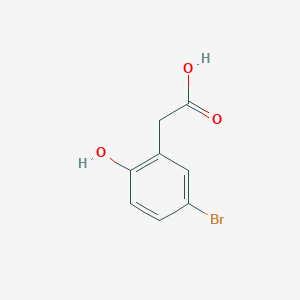
2-(5-Bromo-2-hydroxyphenyl)acetic acid
説明
The compound of interest, 2-(5-Bromo-2-hydroxyphenyl)acetic acid, is a brominated derivative of phenylacetic acid, which is a known precursor in various synthetic pathways for pharmaceuticals and other organic compounds. The presence of a bromine atom and a hydroxyl group on the phenyl ring can significantly alter the chemical and physical properties of the molecule, making it a valuable intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of brominated phenylacetic acid derivatives can be achieved through regioselective bromination reactions. For instance, the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid was performed by brominating 4-methoxyphenylacetic acid using bromine in acetic acid, yielding an 84% product . This method could potentially be adapted for the synthesis of 2-(5-Bromo-2-hydroxyphenyl)acetic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated phenylacetic acids is characterized by the orientation of substituents around the phenyl ring. In the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is nearly coplanar with the phenyl ring, while the acetic acid substituent is significantly tilted . This information suggests that similar steric and electronic effects would be present in 2-(5-Bromo-2-hydroxyphenyl)acetic acid, influencing its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Brominated phenylacetic acids can undergo various chemical reactions due to the presence of reactive functional groups. For example, bromination reactions have been used to synthesize brominated derivatives of dihydrouracil . The bromine atom in these compounds can act as a good leaving group, facilitating nucleophilic substitution reactions. Additionally, the hydroxyl group can participate in the formation of hydrogen bonds, as seen in the molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated phenylacetic acids are influenced by their molecular structure. The electron-withdrawing nature of the bromine atom and the electron-donating properties of other substituents like the hydroxyl or methoxy groups affect the acidity of the acetic acid moiety and the overall polarity of the molecule . These properties are crucial for the solubility, reactivity, and methods of detection, such as the determination of acetic acid derivatives using solid-phase microextraction and gas chromatography .
科学的研究の応用
Plant Immunity and Hormesis
- Scientific Field: Plant Physiology
- Application Summary: The compound, also referred to as BHTC, has been identified as a synthetic elicitor that induces plant immune responses . It has been found to induce disease resistance in plants against bacterial, oomycete, and fungal pathogens .
- Methods of Application: The study used high-throughput screening to identify BHTC among 114 synthetic elicitors that activate the expression of a pathogen-responsive reporter gene in Arabidopsis .
- Results: BHTC was found to have a unique mode of action and structure. Interestingly, low doses of BHTC enhanced root growth in Arabidopsis, while high doses inhibited root growth, besides inducing defense . This is reminiscent of the hormetic response, which is characterized by low-dose stimulatory effects of a wide range of agents that are toxic or inhibitory at higher doses .
Synthesis of Bioactive Compounds
- Scientific Field: Organic Chemistry
- Application Summary: The compound can be used as a precursor in the synthesis of various bioactive compounds . These compounds can have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application: The specific methods of synthesis would depend on the target compound. For example, indole derivatives can be synthesized from tryptophan, which can be obtained from the degradation of “2-(5-Bromo-2-hydroxyphenyl)acetic acid” in higher plants .
- Results: The synthesized compounds have shown promising results in preliminary biological screenings .
Synthesis of Polymandelide
- Scientific Field: Organic Chemistry
- Application Summary: “2-(5-Bromo-2-hydroxyphenyl)acetic acid” can be used in the synthesis of polymandelide .
- Methods of Application: The synthesis involves a reaction with triethylamine .
- Results: The product, polymandelide, can be used in further chemical reactions .
Synthesis of 2-Bromo-1-(3,5-dibromo-4-hydroxyphenyl)ethanone
- Scientific Field: Organic Chemistry
- Application Summary: The compound can be used in the synthesis of 2-Bromo-1-(3,5-dibromo-4-hydroxyphenyl)ethanone .
- Methods of Application: The synthesis involves a reaction of bromine in glacial acetic acid .
- Results: The product can be used in further chemical reactions .
Synthesis of α-Mercaptophenylacetic Acid
- Scientific Field: Organic Chemistry
- Application Summary: “2-(5-Bromo-2-hydroxyphenyl)acetic acid” can be used in the synthesis of α-Mercaptophenylacetic acid .
- Methods of Application: The synthesis involves a reaction with sodium hydrosulfide (NaSH·H2O) .
- Results: The product, α-Mercaptophenylacetic acid, can be used in further chemical reactions .
Synthesis of β-Lactams
- Scientific Field: Organic Chemistry
- Application Summary: “2-(5-Bromo-2-hydroxyphenyl)acetic acid” can be used in the synthesis of β-Lactams .
- Methods of Application: The synthesis involves a reaction with imines in the presence of triphenylphosphine as a mediator .
- Results: The product, β-Lactams, can be used in further chemical reactions .
特性
IUPAC Name |
2-(5-bromo-2-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,10H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGHTMGJWQZJEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622479 | |
| Record name | (5-Bromo-2-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-hydroxyphenyl)acetic acid | |
CAS RN |
38692-72-7 | |
| Record name | (5-Bromo-2-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



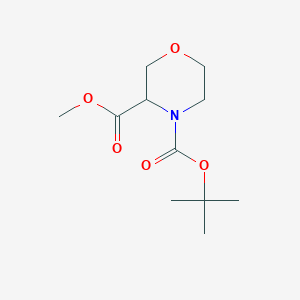

![Benzo[c][1,2,5]oxadiazole-4-carboxylic acid](/img/structure/B1289057.png)
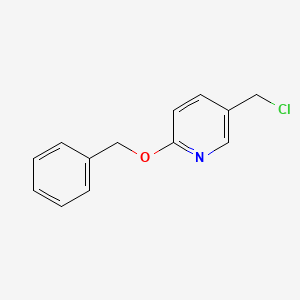
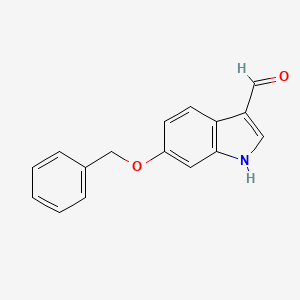
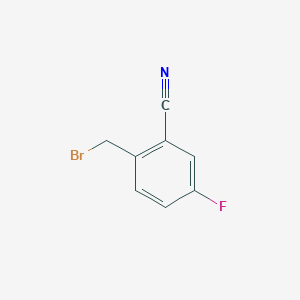
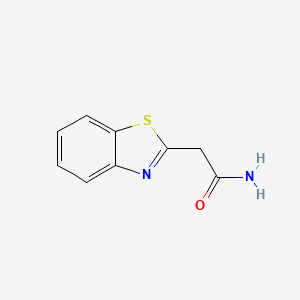
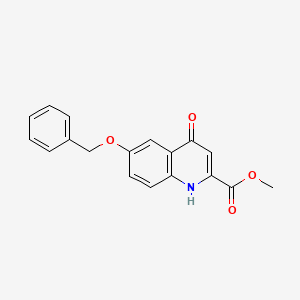
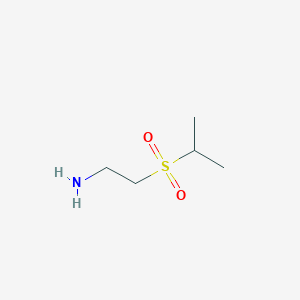
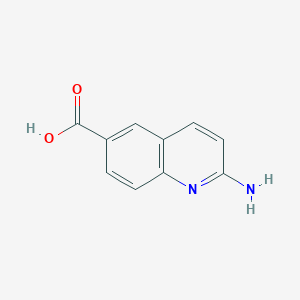
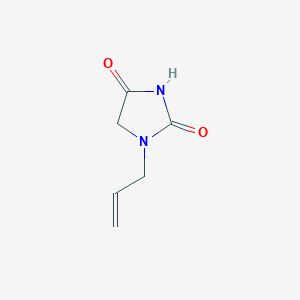
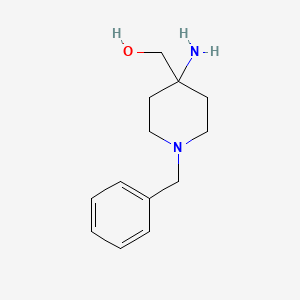
![5-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B1289081.png)
